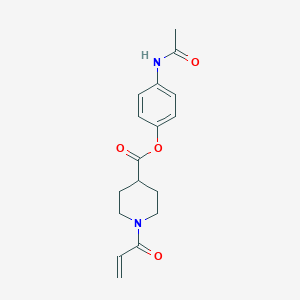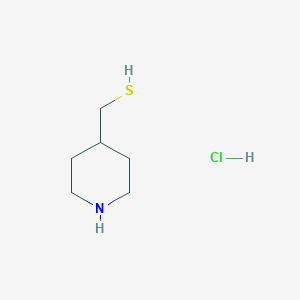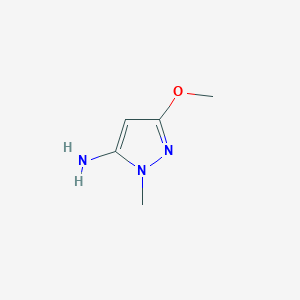![molecular formula C18H22N6 B2521901 N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897619-18-0](/img/structure/B2521901.png)
N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound . It’s a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold .
Synthesis Analysis
This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . The synthesis involved the replacement of the 6-substituted amino moiety together with N7 in roscovitine by an N arylglycyl moiety in all the proposed compounds .Molecular Structure Analysis
The molecular formula of this compound is C18H22N6 . The structure includes a pyrazolo[3,4-d]pyrimidine scaffold .Chemical Reactions Analysis
The compound is part of a series of molecules designed to inhibit CDK2 . The synthesis involved the replacement of certain moieties in roscovitine .Physical And Chemical Properties Analysis
The compound is a brown solid with a melting point of 183-144 °C . Its molecular weight is 322.408 Da .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of our compound of interest . These novel CDK2 inhibitors demonstrated significant cytotoxic activity against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines. Additionally, enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .
Alteration of Cell Cycle Progression
Compound 14, which displayed dual activity against cancer cell lines and CDK2, was selected for further investigations. It induced a significant alteration in cell cycle progression, making it a promising candidate for cancer treatment .
Apoptosis Induction
In addition to cell cycle modulation, compound 14 also induced apoptosis within HCT cells, further highlighting its potential as an anti-cancer agent .
Anti-Tubercular Activity
While not directly related to cancer, pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their anti-tubercular properties. Although our specific compound hasn’t been studied in this context, it’s worth noting that related pyrazolo[3,4-d]pyrimidines have shown promise as anti-tubercular agents .
Structural Modifications for Enhanced Activity
Researchers have synthesized various derivatives of our compound, exploring modifications to improve its activity against specific targets. For instance, thioglycoside derivatives were also investigated, expanding the chemical space for potential drug development .
Wirkmechanismus
Target of Action
The primary target of N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine disrupts this phosphorylation process, leading to the arrest of the cell cycle and the inhibition of cell proliferation .
Pharmacokinetics
These properties can help predict the bioavailability of the compound .
Result of Action
The inhibition of CDK2 by N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Eigenschaften
IUPAC Name |
4-N-benzyl-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-24-17-15(12-20-24)16(19-11-13-7-3-2-4-8-13)22-18(23-17)21-14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHKNBMZCOARQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)

![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)
![N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2521828.png)

![6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2521831.png)
![6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2521832.png)
![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)


![methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)